N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 1211099-43-2

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-2779919
CAS Number: 1211099-43-2
Molecular Formula: C16H12FN3O3
Molecular Weight: 313.288
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3'R,4'S,5'R)-N-[(3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl]-6″-chloro-4'-(2-chloro-3-fluoropyridine-4-yl)-4,4-dimethyl-2″-oxo-1″,2″-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indole]-5'-carboxamide

Compound Description: This complex molecule acts as an inhibitor of MDM2. It is investigated as part of a combination therapy for cancer treatment. [ [] ]

Relevance: This compound, although structurally distinct from N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, is highlighted in a patent discussing combination therapies for cancer treatment. [ [] ] This suggests a potential area of exploration for the target compound, examining its possible synergistic effects with other anti-cancer agents, particularly those targeting different pathways like MDM2 inhibition.

N-(5-tert-butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea

Compound Description: This compound exhibits inhibitory activity against FLT3, a receptor tyrosine kinase. Like the previous compound, it's being researched for its potential in cancer treatment, specifically as part of a combination therapy. [ [] ]

Relevance: Similar to the previous compound, although structurally different from N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, this compound is also highlighted for its use in combination therapy for cancer. [ [] ] Its inclusion underscores the broader context of combination therapies in oncology, indicating a potential research avenue for exploring the synergistic effects of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide with other anticancer drugs, particularly FLT3 inhibitors.

N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Compound Description: Identified as a potent, reversible endothelial lipase (EL) inhibitor with an EL IC50 of 61 nM. [ [] ] It also shows some inhibitory activity against EL using high-density lipoprotein (HDL) as a substrate, with an ELHDL IC50 of 454 nM. [ [] ] This compound exhibits selectivity for EL over lipoprotein lipase (LPL) but not against hepatic lipase (HL). [ [] ]

Compound Description: This compound acts as a potent, reversible EL inhibitor with an IC50 of 41 nM. [ [] ] It also displays inhibitory activity against EL using HDL as a substrate, with an ELHDL IC50 of 1760 nM. [ [] ] It exhibits selectivity for EL over LPL but not HL. [ [] ]

N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide

Compound Description: This compound is an optimized derivative of compound 4, exhibiting improved pharmacokinetic properties. [ [] ] It acts as a reversible EL inhibitor with an EL IC50 of 148 nM and displays inhibitory activity against EL using HDL as a substrate, with an ELHDL IC50 of 218 nM. [ [] ]

N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide

Compound Description: This compound is a potent and selective inhibitor of the histone methyltransferase EZH2. [ [, , , ] ] It has demonstrated promising anticancer activity in preclinical studies, particularly in models of malignant rhabdoid tumors. [ [] ] The compound induces apoptosis and differentiation in SMARCB1-deleted MRT cells and has shown dose-dependent tumor regression in xenograft models. [ [] ]

N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Compound Description: This molecule serves as an inhibitor of EZH2, exhibiting low micromolar potency. [ [] ] It shows selectivity for EZH2/PRC2 over a range of other methyltransferases. [ [] ] Studies have demonstrated its ability to reduce H3K27me3 levels and induce apoptosis and autophagy in various cancer cell lines, including MDA-MB231 (breast cancer), K562 (leukemia), and SK-N-BE(2) (neuroblastoma). [ [] ]

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound serves as an orally active inhibitor of neutrophil elastase (NE), an enzyme implicated in the pathogenesis of respiratory diseases. [ [, , , ] ] It demonstrates high selectivity for NE over other serine proteases and has shown efficacy in preclinical models of lung inflammation and damage. [ [] ] The compound effectively inhibits NE activity in stimulated neutrophils and prevents NE-induced lung injury. [ [] ]

Properties

CAS Number

1211099-43-2

Product Name

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide

Molecular Formula

C16H12FN3O3

Molecular Weight

313.288

InChI

InChI=1S/C16H12FN3O3/c17-13-6-2-1-4-11(13)14-8-10(20-23-14)9-19-16(22)12-5-3-7-18-15(12)21/h1-8H,9H2,(H,18,21)(H,19,22)

InChI Key

XSQDOLDSLSENKG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CNC3=O)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.